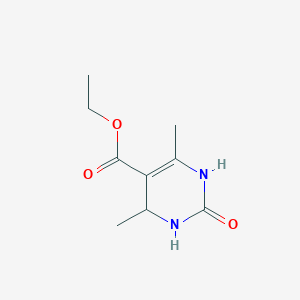
5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-4,6-dimethyl-2-oxo-, ethyl ester
概要
説明
5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-4,6-dimethyl-2-oxo-, ethyl ester is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that are widely found in nature and are essential components of nucleic acids
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-4,6-dimethyl-2-oxo-, ethyl ester typically involves the Biginelli reaction, a three-component condensation reaction. The reaction involves the condensation of ethyl acetoacetate, an aldehyde (such as benzaldehyde), and urea under acidic conditions. The reaction is usually carried out in the presence of a catalyst, such as hydrochloric acid or acetic acid, and the reaction mixture is heated to reflux .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions to achieve higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, can be employed to minimize the environmental impact of the synthesis .
化学反応の分析
Types of Reactions
5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-4,6-dimethyl-2-oxo-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxyl derivatives .
科学的研究の応用
5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-4,6-dimethyl-2-oxo-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-4,6-dimethyl-2-oxo-, ethyl ester involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. Additionally, it can interact with receptors and modulate their activity, leading to various biological effects .
類似化合物との比較
Similar Compounds
4-Methyl-2-oxo-6-phenyl-3,6-dihydro-1H-pyrimidine-5-carboxylic acid ethyl ester: This compound has a similar structure but with a phenyl group instead of a dimethyl group.
2-Cyanoethyl 4-(4-cyano-2-methoxyphenyl)-2,8-dimethyl-5-oxo-1,4,5,6-tetrahydro-1,6-naphthyridine-3-carboxylate: This compound has a similar pyrimidine core but with additional functional groups
Uniqueness
5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-4,6-dimethyl-2-oxo-, ethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
CAS番号 |
17994-56-8 |
|---|---|
分子式 |
C9H14N2O3 |
分子量 |
198.22 g/mol |
IUPAC名 |
ethyl 4,6-dimethyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C9H14N2O3/c1-4-14-8(12)7-5(2)10-9(13)11-6(7)3/h5H,4H2,1-3H3,(H2,10,11,13) |
InChIキー |
JFHAMNVZHGKQDQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC(=O)NC1C)C |
正規SMILES |
CCOC(=O)C1=C(NC(=O)NC1C)C |
同義語 |
ETHYL 4,6-DIMETHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













